5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C20H15ClF3N3OS |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
5-chloro-2-[(3-methylphenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H15ClF3N3OS/c1-12-4-2-5-13(8-12)11-29-19-25-10-16(21)17(27-19)18(28)26-15-7-3-6-14(9-15)20(22,23)24/h2-10H,11H2,1H3,(H,26,28) |
InChI Key |
PMMAIZCTHHMVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine scaffold is typically synthesized via cyclocondensation of β-dicarbonyl compounds with urea or thiourea derivatives. A common precursor, ethyl 4-chloro-2-mercaptopyrimidine-5-carboxylate, is prepared by reacting diethyl oxalate with thiourea under acidic conditions, followed by chlorination. Alternative methods employ Biginelli reactions or Pd-catalyzed cross-coupling to introduce substituents early in the synthesis.
Reaction Conditions:
Chlorination at Position 5
Chlorination is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is preferred due to its dual role as a solvent and reagent, facilitating electrophilic substitution at position 5.
Optimized Protocol:
Sulfanyl Group Introduction
The sulfanyl group is introduced via nucleophilic displacement of the chloro or mercapto group at position 2. 3-Methylbenzyl mercaptan serves as the nucleophile, with bases like potassium carbonate or triethylamine facilitating deprotonation.
Critical Parameters:
-
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
-
Temperature: 25–40°C.
-
Yield: 70–80%.
Carboxamide Formation
The carboxamide is formed by coupling the pyrimidine-4-carboxylic acid intermediate with 3-(trifluoromethyl)aniline. Activation reagents such as thionyl chloride (to form the acyl chloride) or coupling agents like HATU/DIPEA are employed.
Stepwise Process:
-
Acid Chloride Formation: Treat 4-carboxylic acid with SOCl₂ (reflux, 2 hours).
-
Amidation: React acyl chloride with 3-(trifluoromethyl)aniline in dichloromethane (DCM) at 0°C.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfanyl group introduction, while chlorinated solvents (DCM, chloroform) improve amidation efficiency.
Table 1. Solvent Impact on Sulfanyl Group Attachment
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| THF | 12 | 68 |
| DMSO | 8 | 78 |
| Acetonitrile | 10 | 72 |
Catalytic Additives
Lewis acids (e.g., ZnCl₂) accelerate pyrimidine ring formation, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.
Comparative Analysis of Synthetic Routes
Two primary routes dominate literature:
Route A (Linear Synthesis):
-
Pyrimidine ring → Chlorination → Sulfanyl addition → Carboxamide.
-
Total Yield: 35–40%.
Route B (Convergent Synthesis):
-
Prepare 4-carboxamide intermediate first.
-
Assemble pyrimidine with pre-functionalized groups.
Table 2. Route Comparison
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 4 | 3 |
| Purification Steps | 3 | 2 |
| Scalability | Moderate | High |
Challenges and Solutions
Regioselectivity in Chlorination
Unwanted chlorination at position 4 is mitigated by using bulky solvents (e.g., toluene) or low temperatures.
Sulfanyl Group Oxidation
The -S- group is prone to oxidation during storage. Adding antioxidants (e.g., BHT) or storing under inert atmosphere resolves this.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Biological Activity
The compound 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H17ClF3N3O
- Molecular Weight : 399.80 g/mol
The presence of a trifluoromethyl group and a sulfanyl moiety in its structure is believed to enhance its biological activity by influencing interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrimidine and trifluoromethyl groups exhibit significant anticancer properties. For instance, 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has been shown to inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:
These results indicate that the compound exhibits considerable potency against these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been observed to down-regulate genes such as PALB2, BRCA1, and BRCA2, which are critical for DNA repair processes. This down-regulation may lead to increased susceptibility of cancer cells to chemotherapeutic agents, thereby enhancing their efficacy .
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
In a controlled laboratory setting, 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide was tested against several human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with the highest efficacy observed in liver (HePG2) and osteosarcoma (HOS) cell lines. The study highlighted the potential for this compound to be developed into a targeted therapy for these malignancies.
Case Study 2: Synergistic Effects with Established Chemotherapeutics
Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics such as doxorubicin. The combination therapy resulted in enhanced cytotoxicity compared to either agent alone, indicating that 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide may serve as an effective adjuvant in cancer treatment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
